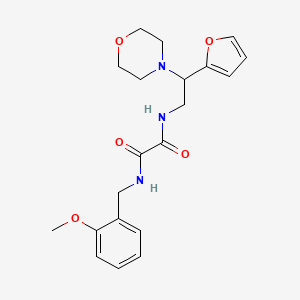
N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine, also known as BMPTA, is a thiazole derivative that has gained attention in scientific research due to its potential pharmacological properties. BMPTA has been found to have significant biological activity, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Antitumor Activity
Benzothiazoles, including compounds similar to N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine, exhibit potent antitumor properties. Their effectiveness against breast, ovarian, colon, and renal cell lines has been noted, with metabolism playing a crucial role in their mechanism of action. Derivatives of these compounds have been synthesized to enhance their antitumor activity, demonstrating the significance of structural modifications in achieving desired biological outcomes (Chua et al., 1999). Furthermore, amino acid prodrugs of benzothiazoles have been developed to improve drug solubility and bioavailability, with some showing promising results in preclinical evaluations against various cancer cell lines (Bradshaw et al., 2002).
Chemical Synthesis and Functionalization
The synthesis and functionalization of benzothiazole derivatives, including N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine, have been explored to create compounds with potential applications in medicinal chemistry and materials science. Hypervalent iodine promoted oxidative C–H functionalization has been employed to synthesize biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, highlighting a metal-free approach with a broad scope of substrates (Mariappan et al., 2016). Additionally, the exploration of multi-stimuli responsive materials based on benzothiazole derivatives for applications such as security inks demonstrates the versatility of these compounds beyond biological applications (Lu & Xia, 2016).
Antimicrobial Agents
Compounds based on the benzothiazole structure, including N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine, have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain derivatives possess potent antimicrobial activity against a variety of bacterial and fungal strains, potentially offering new avenues for the development of antimicrobial agents (Bikobo et al., 2017).
Mécanisme D'action
“N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine” is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom. The thiazole ring is a component of many important biomolecules, including thiamine (vitamin B1) and many synthetic pharmaceuticals. Thiazole derivatives have been found to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .
The benzyl group in “N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine” suggests that this compound might undergo reactions at the benzylic position, which is the carbon atom next to the benzene ring . These reactions could potentially involve free radical bromination, nucleophilic substitution, or oxidation .
Propriétés
IUPAC Name |
N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-13-7-5-6-10-15(13)16-12-20-17(19-16)18-11-14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQZFZCVSHJVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC(=N2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(tert-butyl)-7-ethyl-1-isopropyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2709214.png)
![N~4~-(3,4-dimethylphenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2709215.png)
![N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B2709217.png)
![2-{[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-isopropylacetamide](/img/structure/B2709218.png)

![tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate](/img/structure/B2709222.png)


![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B2709228.png)

![(Z)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one](/img/structure/B2709230.png)

![N-(3,5-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2709232.png)
![N-(2-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2709233.png)